molecular formula C9H9BrN4O2S2 B2605735 1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034381-11-6

1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2605735
CAS RN: 2034381-11-6
M. Wt: 349.22
InChI Key: QDWPDCJSMQXFMY-UHFFFAOYSA-N
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Description

1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound with the molecular formula C9H9BrN4O2S2 . It is available for purchase from various suppliers.


Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, a triazole ring, and a thiophene ring, all connected by sulfonyl linkages . The presence of bromine indicates that this compound could potentially be used in further reactions as a precursor for other functional groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.22. Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Regioselective Synthesis and Antibacterial Activity : Compounds structurally related to 1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole have been synthesized via Cu(I) catalyzed 1,3-dipolar cycloaddition reactions, showing significant antibacterial activity against various bacterial species (Thirukovela et al., 2017).
  • Convenient Synthons for Heterocyclic Compounds : 1-Sulfonyl-1,2,3-triazoles, akin to the compound , serve as stable precursors for the synthesis of various heterocycles, highlighting their versatility in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Biological Activities

  • Antibacterial and Free Radical Scavenging Activity : Novel 1,2,3-triazole derivatives have been synthesized and evaluated for in vitro antibacterial activity and free radical scavenging ability, indicating potential therapeutic applications (Sreerama et al., 2020).
  • Antibacterial Evaluation of Sulfonamide Bridged Disubstituted 1,2,3-Triazoles : Sulfonamide-bridged 1,4-disubstituted 1,2,3-triazoles have shown appreciable efficacy against bacterial strains, highlighting their potential as antibacterial agents (Yadav & Kaushik, 2022).

Innovative Synthetic Approaches

  • Denitrogenative Transformations for Functionalized Heterocycles : Transition-metal-catalyzed decompositions of 1,2,3-triazoles have been utilized to form highly functionalized nitrogen-based heterocycles, demonstrating the compound's utility in advanced organic synthesis (Anbarasan, Yadagiri, & Rajasekar, 2014).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

1-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2S2/c10-8-1-2-9(17-8)18(15,16)13-5-7(6-13)14-4-3-11-12-14/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWPDCJSMQXFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

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